What is the chemical structure of Acalyphin?
What is the chemical structure of Acalyphin?
An In-depth Technical Guide to the Chemical Structure of Acalyphin
Introduction
Acalyphin is a cyanogenic glucoside, a class of natural products found in various plant species. It is most notably isolated from the aerial parts of Acalypha indica, a plant belonging to the Euphorbiaceae family.[1][2] As a cyanogenic glycoside, acalyphin plays a role in the plant's defense mechanisms by releasing toxic hydrogen cyanide upon enzymatic hydrolysis.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of acalyphin, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Acalyphin is classified as a cyanopyridine glycoside.[3][4] Structurally, it is a member of the tetrahydropyridine (B1245486) class, featuring a 2,3-dihydroxy-4-methoxy-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carbonitrile core.[4][5] A beta-D-glucosyl residue is attached at the C-3 position through a glycosidic bond.[4][5]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile[2][5] |
| CAS Number | 81861-72-5[1][2][6] |
| Molecular Formula | C₁₄H₂₀N₂O₉[1][2][6] |
| SMILES | N#C[C@]1(C(OC)=CC(N([C@H]1O)C)=O)O[C@@H]2O--INVALID-LINK--O)O">C@@HCO[1] |
| InChI Key | QZRKNNXRNBTODR-JKTRLFLGSA-N[2] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 360.32 g/mol [1][2][6] |
| Exact Mass | 360.1169[2][6] |
| Appearance | White powder[7] |
| Solubility | Soluble in DMSO[2] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[2][6] |
| Elemental Analysis | C: 46.67%; H: 5.60%; N: 7.77%; O: 39.96%[6] |
Spectroscopic Data
The structural elucidation of acalyphin has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the reported NMR data for acalyphin isolated from Acalypha fruticosa.[7]
¹H-NMR Data (in MeOD)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 5.41 | s | - |
| H-6 | 5.30 | s | - |
| N-CH₃ | 3.02 | s | - |
| O-CH₃ | 3.85 | s | - |
| H-1' | 4.75 | d | 7.5 |
| H-2' to H-6' | 3.20 - 3.80 | m | - |
¹³C-NMR Data (in MeOD)
| Carbon | Chemical Shift (δ, ppm) |
| C-6 | 164.5 |
| C-4 | 159.2 |
| -CN | 115.2 |
| C-1' | 103.1 |
| C-5 | 96.9 |
| C-2 | 84.5 |
| C-3 | 78.6 |
| C-5' | 78.3 |
| C-3' | 77.7 |
| C-2' | 74.4 |
| C-4' | 71.1 |
| C-6' | 62.5 |
| O-CH₃ | 56.8 |
| N-CH₃ | 32.9 |
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of acalyphin. The molecular ion peak was observed at m/z 360.3 [M]⁺, with a negative mode peak at m/z 359.2 [M-H]⁻.[7]
Experimental Protocols
Isolation and Purification of Acalyphin
The isolation of acalyphin from plant material, typically the aerial parts of Acalypha species, involves solvent extraction followed by chromatographic purification.[8][9]
Objective: To isolate pure acalyphin from dried plant material.
Materials:
-
Coarsely powdered, dried aerial parts of Acalypha indica.
-
90% Ethanol (B145695).
-
Silica (B1680970) gel (200-300 mesh) for column chromatography.
-
Solvents for chromatography: Chloroform (B151607) (CHCl₃), Methanol (B129727) (CH₃OH).
-
Thin-Layer Chromatography (TLC) plates.
-
Dragendorff's reagent for visualization.
Procedure:
-
Extraction: The powdered plant material is extracted exhaustively with 90% ethanol using a Soxhlet apparatus.[8] The resulting ethanolic extract is then concentrated under vacuum to yield a crude mass.
-
Fractionation (Column Chromatography):
-
The crude extract is adsorbed onto silica gel.
-
A silica gel column (200-300 mesh) is prepared.
-
The adsorbed extract is loaded onto the column.[9]
-
The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:CH₃OH mixtures from 90:10 to 50:50, and finally pure CH₃OH).[9]
-
-
Monitoring: Fractions are collected and monitored by TLC. The spots corresponding to acalyphin can be visualized using Dragendorff's reagent, which gives a positive reaction (an orange or reddish-brown spot).[7][9]
-
Purification: Fractions containing the compound of interest are pooled and concentrated. If necessary, further purification is performed using repeated column chromatography or other techniques like Flash Column Chromatography (FCC) until a pure compound is obtained.[9] The final product is typically a white powder.[7]
Structural Elucidation
The definitive structure of the isolated compound is determined using a combination of spectroscopic methods.[9][10]
Objective: To confirm the chemical structure of the isolated acalyphin.
Procedure:
-
Mass Spectrometry (MS): The molecular weight and formula are determined using high-resolution mass spectrometry (HRMS), such as ESI-MS (Electrospray Ionization Mass Spectrometry).[9][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as hydroxyl (-OH), nitrile (-C≡N), and carbonyl (C=O) groups.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C-NMR & DEPT: Identifies the number and types of carbon atoms (CH₃, CH₂, CH, quaternary C).[9]
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for assembling the complete molecular skeleton.[9][10]
-
Diagrams and Workflows
Bioactivation Pathway of Acalyphin
Acalyphin is a cyanogenic glucoside, meaning it can release hydrogen cyanide (HCN) through enzymatic hydrolysis. This process is a key aspect of its biological role as a defense compound in plants.
Caption: Bioactivation pathway of acalyphin via enzymatic hydrolysis.
Experimental Workflow for Isolation and Characterization
The following diagram outlines the standard experimental procedure for isolating acalyphin from a plant source and elucidating its chemical structure.
Caption: Workflow for Acalyphin isolation and structure elucidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Acalyphin | 81861-72-5 | >98% [smolecule.com]
- 3. Acalyphin | TargetMol [targetmol.com]
- 4. Acalyphin (81861-72-5) for sale [vulcanchem.com]
- 5. (5R,6S)-3-(beta-D-Glucopyranosyloxy)-1,2,3,6-tetrahydro-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-pyridinecarbonitrile | C14H20N2O9 | CID 49787014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Bioactivity and chemical characterization of Acalypha fruticosa Forssk. growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
